2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone
Description
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is an anthraquinone derivative featuring a diazenyl (-N=N-) group bridging the anthraquinone core and a 2-hydroxy-1-naphthyl substituent. This compound combines the redox-active anthraquinone backbone with the π-conjugated naphthylazo group, making it structurally distinct from simpler alkyl- or aryl-substituted anthraquinones.
Properties
CAS No. |
6642-56-4 |
|---|---|
Molecular Formula |
C24H14N2O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H14N2O3/c27-21-12-9-14-5-1-2-6-16(14)22(21)26-25-15-10-11-19-20(13-15)24(29)18-8-4-3-7-17(18)23(19)28/h1-13,27H |
InChI Key |
KESOSAWCVMRUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone typically involves the diazotization of 2-amino-1-naphthol followed by coupling with anthraquinone. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the reaction can be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with anthraquinone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free conditions and the use of environmentally benign reagents are also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, amines, and quinone derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising results as an anticancer agent. Studies indicate that derivatives of anthraquinones, including 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone, exhibit significant antiproliferative effects against various cancer cell lines. For example, anthraquinones have been reported to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species and the modulation of signaling pathways involved in cell survival and death .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of anthraquinone derivatives. The compound's structure allows it to interact with microbial membranes, leading to increased permeability and cell death. Specific studies have demonstrated its effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone exerts its biological effects often involves redox cycling, which can generate reactive oxygen species that damage cellular components. This property is particularly relevant in cancer therapy, where oxidative stress can lead to tumor cell death .
Environmental Applications
Photodegradation of Pollutants
The compound has been investigated for its ability to act as a photocatalyst in the degradation of environmental pollutants. Its ability to absorb light and promote redox reactions makes it suitable for applications in wastewater treatment and the degradation of organic contaminants under UV light .
Bioremediation
Due to its redox properties, 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone can be employed in bioremediation strategies aimed at detoxifying contaminated environments. Its application can enhance the breakdown of toxic compounds through microbial activity stimulated by the presence of the compound .
Materials Science
Dyes and Pigments
The vibrant color properties of anthraquinones make them valuable in the dye industry. 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone can be utilized as a dye for textiles and other materials due to its stability and resistance to fading .
Nanocomposite Materials
Recent studies have explored incorporating this compound into nanocomposite materials to enhance their mechanical and thermal properties. The addition of anthraquinone derivatives can improve the performance characteristics of polymers used in various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Alkyl-Substituted Anthraquinones
- 2-Ethylanthraquinone (CAS 84-51-5): Structure: Features a simple ethyl group at the C2 position. Properties: Lacks conjugation with aromatic systems, leading to lower molar absorptivity compared to azo-substituted derivatives. Used industrially as a catalyst in hydrogen peroxide production. Synthesis: Typically via Friedel-Crafts alkylation of anthraquinone .
- 1-Hydroxy-2-methylanthraquinone (CAS 6268-09-3): Structure: Contains a methyl group and a hydroxyl group at C1 and C2, respectively. Properties: The hydroxyl group enhances solubility in polar solvents, enabling applications in dye intermediates. Synthesized via nitration, reduction, and diazotization of 2-methylanthraquinone .
Aromatic Amide-Substituted Anthraquinones
- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide (Compound 7 in ): Structure: Anthraquinone linked to a 2-methylbenzamide group via an amide bond. Properties: The N,O-bidentate directing group enables metal-catalyzed C–H functionalization. Synthesized in 24% yield using DCC/DMAP coupling . Comparison: Unlike the target compound’s diazenyl group, the amide linkage restricts π-conjugation but improves chelation ability for catalysis.
Triazene-Functionalized Anthraquinones
- 2-[2-(Morpholin-4-yl)diazenyl]anthra-9,10-dione ():
- Structure : Contains a triazene group (-N=N-N-) with a morpholine substituent.
- Properties : Exhibits prototropic tautomerism, influencing reactivity in cyclization and coordination reactions.
- Comparison : The triazene group differs electronically from the azo group in the target compound, affecting stability and applications in medicinal chemistry .
Functional Group and Application Comparisons
Dye Chemistry
- Anthraquinone-Azo Dyes (): Examples: Derivatives synthesized from 1,2-diaminoanthraquinone and furan-2,3-diones. Properties: Exhibit vivid hues (e.g., Vat Yellow 3) due to extended conjugation. The target compound’s naphthylazo group likely shifts absorption maxima bathochromically compared to simpler anthraquinone dyes.
- Mitoxantrone (): Structure: 1,4-Dihydroxy-5,8-bis(aminoethyl)anthraquinone. Applications: Anticancer drug and protein kinase inhibitor. The target compound lacks the aminoethyl groups critical for mitoxantrone’s biological activity but shares redox activity .
Biological Activity
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone, also known as 9,10-anthracenedione, 2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-, is a synthetic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has a molecular formula of , a molecular weight of 378.38 g/mol, and exhibits a density of 1.364 g/cm³. Its structure includes an anthraquinone backbone modified by a diazenyl group attached to a hydroxynaphthalene moiety. The compound's stability is indicated by its high boiling point (615.925°C) and flash point (326.3°C) .
Antioxidant Properties
Research indicates that compounds similar to 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone exhibit significant antioxidant activity. This activity is crucial for preventing oxidative stress-related cellular damage. Studies have demonstrated that the compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions like cancer and neurodegenerative diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of anthraquinone derivatives. For instance, compounds related to 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Anticancer Studies
| Study Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 | 15 | Apoptosis induction |
| Study B | HCT116 | 20 | Cell cycle arrest |
| Study C | HeLa | 10 | ROS generation and apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study focused on the effects of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis after 48 hours of exposure.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against E. coli and showed a minimum inhibitory concentration (MIC) of 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone, and how do reaction conditions influence product purity?
The synthesis typically involves two key steps: (1) preparation of the anthra-9,10-quinone core and (2) introduction of the diazenyl-naphthyl substituent.
- Anthraquinone Core Synthesis : Friedel-Crafts acylation of phthalic anhydride with benzene derivatives (e.g., naphthalene) in the presence of AlCl₃ yields anthra-9,10-quinone. Cyclization under acidic conditions followed by oxidation ensures structural integrity .
- Diazenyl Functionalization : Azo coupling reactions between anthraquinone derivatives and diazonium salts of 2-hydroxy-1-naphthylamine are commonly employed. Optimizing pH (acidic conditions) and temperature (0–5°C) minimizes side reactions like over-oxidation .
- Purification : Recrystallization from ethanol or acetone removes unreacted starting materials. Purity (>98%) is confirmed via HPLC or TLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
A combination of techniques is essential:
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., hydroxyl protons at δ 10–12 ppm, aromatic protons in the naphthyl group) and confirm substitution patterns .
- IR : Strong carbonyl stretches (1650–1700 cm⁻¹) confirm the anthraquinone core, while O–H stretches (3200–3500 cm⁻¹) verify the hydroxyl group .
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C₂₀H₁₂N₂O₃, theoretical MW: 328.25) and fragments indicative of the diazenyl group .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles critical for confirming stereochemistry .
Advanced Research Questions
Q. How does the diazenyl substituent modulate the electrochemical properties of anthra-9,10-quinone derivatives in redox reactions?
The diazenyl group acts as an electron-withdrawing moiety, lowering the reduction potential of the anthraquinone core.
- Cyclic Voltammetry (CV) : Shows two quasi-reversible reduction peaks (E₁ ≈ -0.5 V, E₂ ≈ -0.8 V vs. Ag/AgCl) corresponding to sequential electron transfers to the quinone moiety. The hydroxyl group stabilizes the semiquinone radical intermediate via hydrogen bonding .
- Applications : Enhanced redox activity makes the compound suitable for electrocatalytic systems or biosensors targeting reactive oxygen species (ROS) .
Q. What computational methods are suitable for modeling the electronic transitions of this compound in photodynamic applications?
- Density Functional Theory (DFT) : Calculates ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps). The diazenyl group reduces the HOMO-LUMO gap (Δ ≈ 2.5 eV), enhancing visible-light absorption .
- Time-Dependent DFT (TD-DFT) : Predicts excitation wavelengths (λ ≈ 450–550 nm) aligned with experimental UV-Vis spectra. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM) .
- Molecular Dynamics (MD) : Simulates interactions with biological membranes, highlighting preferential binding to lipid bilayers due to hydrophobic anthraquinone and polar diazenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
